molecular formula C17H16N2O2S B2571976 N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide CAS No. 941924-59-0

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide

Cat. No.: B2571976
CAS No.: 941924-59-0
M. Wt: 312.39
InChI Key: QHDNNEOAUFFGGH-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide typically involves the coupling of 2-aminobenzothiazole with 4-isopropoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. Additionally, the compound can modulate signaling pathways by interacting with receptors, influencing cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidinobenzamide

Uniqueness

N-(benzo[d]thiazol-6-yl)-4-isopropoxybenzamide stands out due to its isopropoxy group, which can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy compared to similar compounds .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11(2)21-14-6-3-12(4-7-14)17(20)19-13-5-8-15-16(9-13)22-10-18-15/h3-11H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDNNEOAUFFGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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